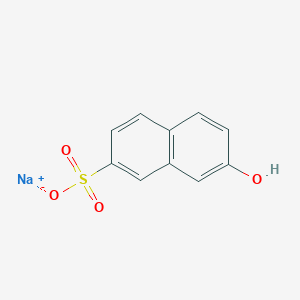

2-Naphthalenesulfonic acid, 7-hydroxy-, monosodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Naphthalenesulfonic acid, 7-hydroxy-, monosodium salt is a useful research compound. Its molecular formula is C10H8NaO4S and its molecular weight is 247.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Biochemical Pathways

Sodium 2-Naphthol-7-sulfonate has been used in the preparation of a fluorescent bis-naphthol derivative of allysine, a key intermediate in the cross-linking of collagen or elastin monomers . This suggests that it may play a role in the biochemical pathways related to tissue remodeling.

Activité Biologique

2-Naphthalenesulfonic acid, 7-hydroxy-, monosodium salt (CAS Number: 135-55-7), is an organic compound that belongs to the class of naphthalene sulfonates. This compound is notable for its diverse applications in laboratory settings and its potential biological activities. The following sections detail its chemical properties, biological activities, mechanisms of action, and relevant case studies.

This compound has the following characteristics:

- Molecular Formula : C₁₀H₉NaO₃S

- Molecular Weight : 208.24 g/mol

- IUPAC Name : Sodium 2-naphthol-7-sulfonate

- Physical State : Solid, typically a white to light yellow powder

- Solubility : Soluble in water, making it suitable for various biological assays.

Antimicrobial Properties

Research indicates that 2-naphthalenesulfonic acid exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound disrupts bacterial cell wall synthesis, leading to cell lysis and death .

Cytotoxicity and Cancer Research

The cytotoxic effects of 2-naphthalenesulfonic acid have been evaluated in several cancer cell lines. Studies show that it can induce apoptosis in human cancer cells by activating caspase pathways. For instance, a study reported a significant reduction in cell viability in MCF-7 breast cancer cells when treated with this compound .

The primary mechanism through which 2-naphthalenesulfonic acid exerts its biological effects involves the inhibition of specific enzymes and pathways. It has been shown to inhibit thrombin activity, which plays a crucial role in blood coagulation and inflammation processes. This inhibition can lead to reduced thrombus formation and may have implications for treating cardiovascular diseases .

Metabolism and Toxicology

2-Naphthalenesulfonic acid is not a naturally occurring metabolite; rather, it is found in individuals exposed to this compound or its derivatives. Its metabolic pathway primarily involves reduction by gut microflora or enzymatic cleavage within the liver. The predominant metabolites include naphthionic acid and other sulfonated derivatives .

Toxicological Profile

While the compound shows promise in therapeutic applications, its toxicological profile must be considered. In animal studies, it has been observed that high doses can lead to gastrointestinal irritation and potential organ toxicity. The LD50 for acute toxicity in rats is reported to be relatively high, indicating low acute toxicity under controlled conditions .

Case Studies

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 2-naphthalenesulfonic acid, 7-hydroxy-, monosodium salt is C10H7NaO4S, with a molecular weight of approximately 246.22 g/mol. The compound features a naphthalene ring substituted with both a sulfonic acid group and a hydroxy group, which enhances its solubility in water and reactivity in various chemical processes.

Dye Precursor

One of the primary applications of this compound is as a precursor for the synthesis of azo dyes. Azo dyes are widely utilized in textiles and pigments due to their vibrant colors and stability. The compound can participate in diazotization reactions, leading to the formation of various azo compounds that exhibit different hues depending on the substituents involved.

Case Study: Azo Dye Synthesis

A study demonstrated the successful use of this compound in synthesizing Direct Red dyes. The reaction conditions were optimized for yield and purity, showcasing its effectiveness as a dye intermediate. The resulting azo dyes exhibited strong color properties suitable for commercial textile applications.

Fluorescent Probes

Research indicates that this compound can serve as a fluorescent probe in biological assays. Its ability to bind with proteins and other biomolecules allows for the visualization of cellular processes under fluorescence microscopy.

Antibacterial Properties

The compound has exhibited antibacterial activity against various pathogens, making it a candidate for further exploration in medicinal chemistry. In vitro studies have shown its potential efficacy against Gram-positive bacteria, suggesting possible applications in developing new antimicrobial agents.

Ecotoxicity Studies

The environmental impact of azo dyes derived from this compound has been evaluated through ecotoxicity studies. These assessments focus on the degradation products of azo compounds and their potential effects on aquatic ecosystems. Research indicates that while some derivatives are toxic, others may degrade into less harmful substances under specific environmental conditions .

Propriétés

Numéro CAS |

135-55-7 |

|---|---|

Formule moléculaire |

C10H8NaO4S |

Poids moléculaire |

247.22 g/mol |

Nom IUPAC |

sodium;7-hydroxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C10H8O4S.Na/c11-9-3-1-7-2-4-10(15(12,13)14)6-8(7)5-9;/h1-6,11H,(H,12,13,14); |

Clé InChI |

ORDKAWZEDYAZMM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])O.[Na+] |

SMILES isomérique |

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])O.[Na+] |

SMILES canonique |

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)O.[Na] |

Key on ui other cas no. |

135-55-7 |

Pictogrammes |

Corrosive; Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.